molecular formula C22H47N5O20S2 B1221278 Isepamicin disulfate CAS No. 68000-78-2

Isepamicin disulfate

カタログ番号: B1221278
CAS番号: 68000-78-2
分子量: 765.8 g/mol
InChIキー: KENHPEYNCGCZOF-XZWSBQPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isepamicin disulfate typically begins with gentamicin B as the starting material. The process involves several steps:

Industrial Production Methods

For industrial production, the process is optimized to ensure high purity and yield. The method involves using gentamicin B as the starting material, followed by protection, coupling, de-protection, and re-crystallization steps. This method is cost-effective and suitable for large-scale production .

化学反応の分析

Types of Reactions

Isepamicin disulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

科学的研究の応用

Antibacterial Properties

Isepamicin disulfate is primarily utilized for its potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the bacterial ribosome's 30S subunit, inhibiting protein synthesis, which is crucial for bacterial growth and survival. This compound shows efficacy against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, making it a valuable option in treating serious infections like pneumonia, sepsis, and urinary tract infections .

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in vitro against resistant strains of bacteria. For instance, a study reported that the minimum inhibitory concentration (MIC) of isepamicin against various E. coli strains ranged from 0.9 to 7.2 μM, demonstrating its potential in overcoming antibiotic resistance . The combination of isepamicin with adjuvants like ethylenediaminetetraacetic acid (EDTA) has shown to enhance its antibacterial efficacy significantly .

Formulation Advancements

The formulation of this compound has evolved to improve its stability and safety for clinical use. Traditionally available as an injectable powder, recent innovations have focused on enhancing its delivery methods to reduce risks associated with glass ampoules, such as contamination and thrombosis .

Injectable Powder Formulations

This compound is now formulated as a lyophilized powder for injection, which allows for better stability and ease of reconstitution before administration. The typical dosage ranges from 100 mg to 800 mg per unit dose, with 200 mg being optimal for most applications . This formulation can be reconstituted with various solvents such as sodium chloride or glucose solutions prior to intravenous or intramuscular administration.

Clinical Applications

This compound's clinical applications extend beyond simple antibacterial use; it has been employed in treating complex infections where traditional antibiotics fail due to resistance.

Case Studies

  • Severe Infections : A case study highlighted the successful use of this compound in treating a patient with severe pneumonia caused by multidrug-resistant Klebsiella pneumoniae. The patient showed significant improvement after treatment with this compound combined with supportive care.
  • Urinary Tract Infections : Another clinical report documented the effectiveness of this compound in managing complicated urinary tract infections in patients unresponsive to other antibiotics, showcasing its role as a last-line treatment option .

Safety and Toxicity Profile

While aminoglycosides are known for nephrotoxicity, studies indicate that this compound exhibits a lower toxicity profile compared to other aminoglycosides. Research involving mammalian renal cell lines has demonstrated that at therapeutic doses, this compound maintains a favorable safety margin . Continuous monitoring during treatment remains essential to mitigate potential side effects.

生物活性

Isepamicin disulfate, a semi-synthetic aminoglycoside antibiotic, exhibits a range of biological activities primarily against Gram-negative and some Gram-positive bacteria. It is structurally related to amikacin but is noted for its enhanced efficacy against strains producing type I 6'-acetyltransferase. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential side effects.

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against various bacterial strains. Its spectrum includes:

  • Effective Against :
    • Enterobacteriaceae
    • Staphylococcus spp.
  • Ineffective Against :
    • Anaerobes
    • Neisseriaceae
    • Streptococci

The minimum inhibitory concentration (MIC) for isepamicin is reported to be between 8 mg/L and 16 mg/L, indicating a strong bactericidal effect that is concentration-dependent. This property is crucial for its application in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Spectrum of this compound

Bacterial GroupActivity
EnterobacteriaceaeSensitive
Staphylococcus spp.Sensitive
AnaerobesResistant
NeisseriaceaeResistant
StreptococciResistant

Isepamicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other aminoglycosides, leading to misreading of mRNA and ultimately cell death. The drug's efficacy against resistant strains has been attributed to its ability to circumvent certain resistance mechanisms, such as those mediated by aminoglycoside-modifying enzymes.

Neuromuscular Blocking Activity

Research has shown that this compound possesses neuromuscular blocking properties. In vitro studies indicated that it could depress the twitch response of the diaphragm in rats, with an IC50 value of 3.6×1033.6\times 10^{-3} g/ml. The neuromuscular blockade produced by isepamicin was found to be weaker compared to other aminoglycosides like netilmicin and gentamicin .

Table 2: Comparative Neuromuscular Blocking Potency

DrugIC50 (g/ml)Relative Potency
NetilmicinHigher than HAPA-BStrongest
GentamicinIntermediateModerate
AmikacinLowerWeaker
Isepamicin3.6×1033.6\times 10^{-3}Weakest

Case Studies and Clinical Findings

  • Sensorineural Hearing Loss : A study reported two cases of patients with the mitochondrial mutation 1555 A→G who experienced sensorineural hearing loss following short-term exposure to isepamicin sulfate. This highlights a potential adverse effect associated with its use in susceptible populations .
  • Efficacy Against Resistant Strains : Recent developments have focused on creating analogs of isepamicin that maintain antimicrobial efficacy while reducing toxicity. These analogs have shown promise against Gram-negative bacteria resistant to conventional aminoglycosides, demonstrating the ongoing relevance of isepamicin in clinical settings .

特性

CAS番号

68000-78-2

分子式

C22H47N5O20S2

分子量

765.8 g/mol

IUPAC名

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid

InChI

InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;;/m0../s1

InChIキー

KENHPEYNCGCZOF-XZWSBQPUSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O

異性体SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O

正規SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O

同義語

HAPA-B
Isépalline
Isepacin
isepamicin
isepamicin disulfate
isepamicin monosulfate
isepamicin sulfate
N-(S-3-amino-2-hydroxypropionyl)gentamicin
Sch 21420
Sch-21420

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。